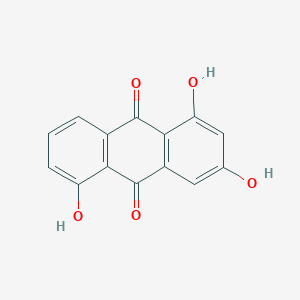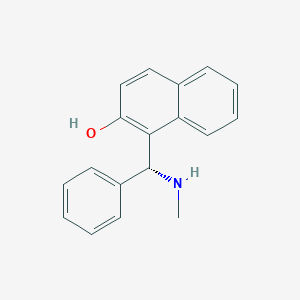
Ethyl5-amino-6-iodo-3-methoxypicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl5-amino-6-iodo-3-methoxypicolinate is a heterocyclic organic compound that belongs to the class of picolinates. This compound is characterized by the presence of an ethyl ester group, an amino group, an iodine atom, and a methoxy group attached to a pyridine ring. The unique combination of these functional groups makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl5-amino-6-iodo-3-methoxypicolinate typically involves multi-step organic reactions. One common method includes the iodination of a precursor compound, followed by the introduction of the amino and methoxy groups. The final step involves esterification to introduce the ethyl ester group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl5-amino-6-iodo-3-methoxypicolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodine atom to a less oxidized state.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce deiodinated compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl5-amino-6-iodo-3-methoxypicolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest in the development of new pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic effects includes studies on its anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl5-amino-6-iodo-3-methoxypicolinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The iodine atom in the compound also plays a crucial role in its biological activity, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ethyl5-amino-3-methoxypicolinate: Lacks the iodine atom, which may result in different chemical and biological properties.
Ethyl5-amino-6-methoxypicolinate: Similar structure but without the iodine atom, affecting its reactivity and applications.
Uniqueness: Ethyl5-amino-6-iodo-3-methoxypicolinate is unique due to the presence of the iodine atom, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where iodine’s properties are beneficial.
Eigenschaften
Molekularformel |
C9H11IN2O3 |
|---|---|
Molekulargewicht |
322.10 g/mol |
IUPAC-Name |
ethyl 5-amino-6-iodo-3-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C9H11IN2O3/c1-3-15-9(13)7-6(14-2)4-5(11)8(10)12-7/h4H,3,11H2,1-2H3 |
InChI-Schlüssel |
KMHBLTFJDCOOPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(C(=N1)I)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


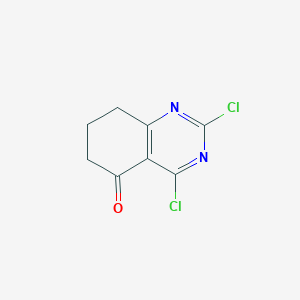
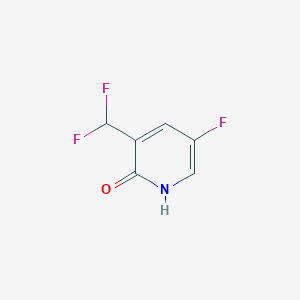

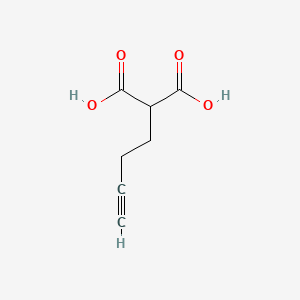
![1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)-](/img/structure/B15249021.png)
![6-Amino-[3,4'-bipyridine]-5-carbaldehyde](/img/structure/B15249030.png)


![6-Fluoro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15249057.png)
![1,2-Diphenylcyclobuta[b]anthracene](/img/structure/B15249065.png)

![tert-Butyl (3aS,7aR)-3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B15249086.png)
